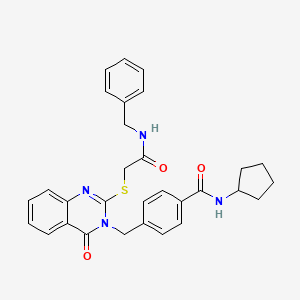

![molecular formula C19H17FO4S B2953477 3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one CAS No. 931313-53-0](/img/structure/B2953477.png)

3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds containing a tert-butylphenylsulfonyl group can involve various methods. For instance, one approach involves the reaction of 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine . Another method involves electrophilic aromatic substitution, a common reaction in organic chemistry .Chemical Reactions Analysis

The tert-butylphenylsulfonyl group can participate in various chemical reactions. For example, it can undergo protodeboronation, a reaction that involves the removal of a boron group . This reaction can be used in the formal anti-Markovnikov hydromethylation of alkenes .Scientific Research Applications

Organic Synthesis and Fluorination Techniques

In the realm of organic chemistry, this compound is explored for its unique properties in fluorination reactions, a key process in the development of pharmaceuticals and agrochemicals due to the significant impact of fluorine atoms on biological activity and chemical stability. Umemoto et al. (2010) discuss a related fluorinating agent with high thermal stability and resistance to hydrolysis, showcasing its diverse fluorination capabilities, including the conversion of alcohols, aldehydes, and ketones into their fluorinated counterparts with high yield and selectivity (Umemoto, Singh, Xu, & Saito, 2010).

Environmental Degradation of Fluorinated Compounds

Research on environmental pollutants has also highlighted the significance of fluorinated compounds like 3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one. Yang et al. (2014) evaluated the degradability of fluorotelomer sulfonate, an analog in advanced oxidation processes, revealing insights into potential pathways for mitigating the environmental impact of such compounds (Yang, Huang, Zhang, Yu, & Deng, 2014).

Material Science Applications

In material science, compounds with sulfonyl and fluoro groups are integral to the development of new materials. Huang et al. (2014) synthesized a series of materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles for thermally activated delayed fluorescence, demonstrating their potential in organic light-emitting diodes (OLEDs) and other photonic applications (Huang, Qi, Jiang, Tang, Liu, Wenjuan, Yin, Shi, Ban, Xu, & Sun, 2014).

Bioimaging and Sensing Technologies

The design and synthesis of new fluorescent probes for bioimaging are another exciting application area. Hu et al. (2014) developed a new fluorescent probe based on a similar chromen-2-one structure for selective and sensitive detection of Zn2+ ions, showcasing its utility in cell imaging and highlighting the compound's relevance in biochemical and medical research (Hu, Tan, Liu, Yu, Cui, & Yang, 2014).

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, thus regulating the bioavailability of glucocorticoids .

Mode of Action

Based on its structural similarity to other benzenesulfonyl compounds, it may interact with its target enzyme through abinding interaction at the active site, leading to changes in the enzyme’s activity .

Biochemical Pathways

Given its potential interaction with corticosteroid 11-beta-dehydrogenase isozyme 1, it may influence theglucocorticoid pathway . This could potentially affect downstream effects related to inflammation and immune response, given the role of glucocorticoids in these processes .

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

If it does indeed interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the levels of active glucocorticoids in the body, with downstream effects on processes such asinflammation and immune response .

properties

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FO4S/c1-19(2,3)13-4-7-15(8-5-13)25(22,23)17-11-12-10-14(20)6-9-16(12)24-18(17)21/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIKCJQRZACIJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2953400.png)

![5-Benzyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2953401.png)

![(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2953402.png)

![4-Fluoro-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2953409.png)